molecular formula C20H15N3O4 B3737165 N-[4-(anilinocarbonyl)phenyl]-4-nitrobenzamide

N-[4-(anilinocarbonyl)phenyl]-4-nitrobenzamide

Cat. No.: B3737165
M. Wt: 361.3 g/mol
InChI Key: ZVYSIYVZXYJYKS-UHFFFAOYSA-N
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Description

“N-[4-(anilinocarbonyl)phenyl]-4-nitrobenzamide” is an organic compound that likely contains an aniline (phenylamine) group, a carbonyl group (C=O), and a nitro group (NO2) attached to a benzene ring . The exact properties of this compound would depend on the specific arrangement of these groups on the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this ring would be the aniline, carbonyl, and nitro groups . The exact structure would depend on the positions of these groups on the benzene ring.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The aniline group might undergo reactions typical of amines, such as acylation or alkylation. The carbonyl group could be involved in nucleophilic addition reactions. The nitro group might undergo reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the “mechanism of action” of this compound. If this compound has a biological target, the mechanism of action would refer to how the compound interacts with that target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, handling should be done with appropriate safety precautions, including the use of personal protective equipment and proper storage and disposal methods .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in chemical synthesis or potential biological activity. This would likely involve both experimental studies (such as synthesis and characterization of the compound) and theoretical studies (such as computational modeling to predict its properties) .

Properties

IUPAC Name

4-[(4-nitrobenzoyl)amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-19(21-16-4-2-1-3-5-16)14-6-10-17(11-7-14)22-20(25)15-8-12-18(13-9-15)23(26)27/h1-13H,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYSIYVZXYJYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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